molecular formula C8H11NO B13490144 1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine CAS No. 2792185-39-6

1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine

Cat. No.: B13490144
CAS No.: 2792185-39-6
M. Wt: 137.18 g/mol
InChI Key: KXGGRPFYBUNIRL-UHFFFAOYSA-N
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Description

1-{4-Ethynyl-2-oxabicyclo[211]hexan-1-yl}methanamine is a unique organic compound characterized by its bicyclic structure

Preparation Methods

The synthesis of 1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This is followed by functionalization steps to introduce the ethynyl and methanamine groups. Industrial production methods often utilize photochemistry to achieve high yields and purity .

Chemical Reactions Analysis

1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the methanamine group can form hydrogen bonds, facilitating binding to biological molecules .

Comparison with Similar Compounds

Compared to other oxabicyclohexane derivatives, 1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine stands out due to its ethynyl group, which imparts unique reactivity and binding properties. Similar compounds include:

These compounds share the oxabicyclohexane core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

2792185-39-6

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(4-ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine

InChI

InChI=1S/C8H11NO/c1-2-7-3-8(4-7,5-9)10-6-7/h1H,3-6,9H2

InChI Key

KXGGRPFYBUNIRL-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC(C1)(OC2)CN

Origin of Product

United States

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